molecular formula C27H24O8 B3475781 [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 3,4,5-trimethoxybenzoate

[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 3,4,5-trimethoxybenzoate

Cat. No.: B3475781
M. Wt: 476.5 g/mol
InChI Key: MEHHSMRTXWKBRX-UHFFFAOYSA-N
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Description

[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a chromen-4-one core, an ethylphenoxy group, and a trimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic conditions.

    Introduction of the Ethylphenoxy Group: The ethylphenoxy group is introduced via an etherification reaction, where 4-ethylphenol reacts with the chromen-4-one intermediate in the presence of a suitable base.

    Attachment of the Trimethoxybenzoate Moiety: The final step involves the esterification of the chromen-4-one derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and methoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated chromen-4-one derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 3,4,5-trimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways is of particular interest for therapeutic applications.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with DNA or RNA could influence gene expression, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Methylphenoxy)-4-oxochromen-7-yl] 3,4,5-trimethoxybenzoate
  • [3-(4-Chlorophenoxy)-4-oxochromen-7-yl] 3,4,5-trimethoxybenzoate
  • [3-(4-Bromophenoxy)-4-oxochromen-7-yl] 3,4,5-trimethoxybenzoate

Uniqueness

Compared to similar compounds, [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 3,4,5-trimethoxybenzoate stands out due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

[3-(4-ethylphenoxy)-4-oxochromen-7-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O8/c1-5-16-6-8-18(9-7-16)34-24-15-33-21-14-19(10-11-20(21)25(24)28)35-27(29)17-12-22(30-2)26(32-4)23(13-17)31-3/h6-15H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHHSMRTXWKBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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